2,3,4,5-Tetrahydro-1h-1-benzazepin-3-ol
Description
Historical Perspectives and Academic Significance of the Benzazepine Scaffold
The benzazepine scaffold, a seven-membered heterocyclic ring fused to a benzene (B151609) ring, is a privileged structure in medicinal chemistry. Heterocyclic compounds are fundamental to the development of pharmaceuticals, and those containing seven-membered rings have demonstrated a remarkable array of pharmaceutical effects. Benzazepine derivatives, in particular, have been the subject of extensive study due to their diverse and potent biological activities.
Historically, research into benzazepines has led to the discovery of compounds with a wide spectrum of pharmacological applications. These include agents with anticonvulsant, antipsychotic, and neuroleptic properties. The versatility of the benzazepine nucleus allows for a high degree of chemical modification, enabling researchers to fine-tune the pharmacological profile of derivative compounds to achieve desired therapeutic effects. This structural adaptability has cemented the benzazepine scaffold as a cornerstone in the design and synthesis of new drugs targeting the central nervous system and other biological systems.
Rationale for Advanced Research on 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol and Related Analogues
The specific compound, this compound, and its analogues are the focus of advanced research due to their potential to selectively interact with key biological targets implicated in a variety of disease states. The rationale for this intensive investigation is multifaceted, stemming from the compound's structural features and the promising biological activities exhibited by related molecules.
A Versatile Scaffold for Neurological Targets:
The 2,3,4,5-tetrahydro-1H-benzazepine framework has proven to be a highly versatile scaffold for the development of ligands targeting several important receptors in the central nervous system. Research has demonstrated that derivatives of this structure can be potent and selective agents for:
Dopamine (B1211576) Receptors: Analogues of the tetrahydro-1H-3-benzazepine structure have been identified as potent antagonists for the dopamine D3 receptor. nih.gov The development of selective D3 antagonists is a significant area of research for potential treatments of schizophrenia and substance abuse disorders. nih.govnih.gov The close similarity between D2 and D3 receptors presents a challenge in developing selective drugs, making the benzazepine scaffold a valuable starting point for optimization. nih.gov
Serotonin (B10506) Receptors: The 2,3,4,5-tetrahydro-1H-benzo[b]azepine structure has been identified as an agonist of the 5HT2C receptor. biosynth.com 5-HT2C receptor agonists are of interest for their potential therapeutic effects in seizure disorders and other conditions. acs.org Research into benzodiazepine scaffolds has led to the discovery of highly selective 5-HT2C receptor agonists. acs.orgnih.govnih.gov
NMDA Receptors: A significant body of research has focused on 2,3,4,5-tetrahydro-1H-3-benzazepine analogues as ligands for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. nih.gov Overactivity of NMDA receptors is implicated in various neurological disorders, making selective antagonists a promising therapeutic strategy. iucr.org The specific "3-ol" (hydroxyl group at the 3-position) in the target compound is of particular interest in this context. Studies on related 3-benzazepin-1-ol derivatives have shown that the stereochemistry of the hydroxyl group is crucial for binding affinity and selectivity to the GluN2B receptor. iucr.orgnih.gov
The following table summarizes the key biological targets for which the 2,3,4,5-tetrahydro-1H-benzazepine scaffold has been investigated:
| Biological Target | Therapeutic Potential |
| Dopamine D3 Receptor | Schizophrenia, Substance Abuse nih.govnih.gov |
| Serotonin 5-HT2C Receptor | Seizure Disorders acs.org |
| NMDA Receptor (GluN2B Subunit) | Neurological Disorders (e.g., stroke, epilepsy, neuropathic pain) nih.goviucr.org |
Current Research Landscape and Future Directions in Benzazepine Chemistry and Biology
The current research landscape for benzazepines, including this compound, is characterized by a focus on synthetic innovation, the pursuit of greater selectivity, and the expansion of their therapeutic applications.
Innovations in Synthesis:
A significant trend in current research is the development of novel and more efficient synthetic methodologies for constructing the benzazepine core. acs.org These efforts are aimed at creating more sustainable and atom-economical routes to these valuable compounds, often employing advanced catalytic systems. Such methods facilitate the rapid generation of diverse libraries of benzazepine derivatives for biological screening.
Pursuit of Selectivity and Novel Applications:
A primary goal in the ongoing research is the development of benzazepine derivatives with high selectivity for their intended biological targets. High selectivity is crucial for minimizing off-target effects and improving the safety profile of potential drug candidates.
Furthermore, the utility of these compounds is expanding beyond direct therapeutic applications. For instance, radiofluorinated 2,3,4,5-tetrahydro-1H-3-benzazepine analogues are being developed as positron emission tomography (PET) imaging agents. nih.gov These tools have the potential to enable in vivo visualization of GluN2B subunit-containing NMDA receptors, which could be invaluable for understanding disease progression and for use in receptor occupancy studies during drug development. nih.gov
Future Outlook:
The future of benzazepine research appears promising, with several key directions emerging:
Multi-target Ligands: The development of benzazepine derivatives that can modulate multiple targets simultaneously is an area of growing interest for treating complex diseases.
Personalized Medicine: As our understanding of the genetic basis of disease grows, it may be possible to design benzazepine-based therapies tailored to an individual's specific genetic makeup.
Biocatalysis: The use of enzymes and engineered microorganisms to synthesize complex benzazepine structures represents a green and efficient future direction for their production.
Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-1-benzazepin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-9-6-5-8-3-1-2-4-10(8)11-7-9/h1-4,9,11-12H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJMKTMJVWFUMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NCC1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933698-97-6 | |
| Record name | 2,3,4,5-tetrahydro-1H-1-benzazepin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2,3,4,5 Tetrahydro 1h 1 Benzazepin 3 Ol
Strategic Approaches to the 2,3,4,5-Tetrahydro-1H-1-benzazepine Core
The construction of the fused seven-membered nitrogen-containing ring is the central challenge in synthesizing the tetrahydro-1-benzazepine system. Various strategies have been developed, leveraging different bond-forming reactions to achieve this transformation efficiently.
Ring-Closure Reactions for Azepine Formation
Direct intramolecular cyclization is a common and powerful strategy to form the azepine ring. These reactions typically involve the formation of a carbon-carbon or carbon-nitrogen bond to close the seven-membered ring from a suitably functionalized acyclic precursor.
Key methods include:
Friedel-Crafts-type Alkylation: This classic acid-catalyzed reaction involves the intramolecular cyclization of an N-substituted aminopropyl or aminobutyl chain onto the aromatic ring. The precursor typically contains an electrophilic center (e.g., from an alcohol or alkene) that, under Lewis or Brønsted acid catalysis, generates a carbocation which is then attacked by the electron-rich benzene (B151609) ring to form the C4-C4a bond. nih.govacs.org
Reductive Cyclization: This approach often starts with a precursor containing both a nitro group and a side chain with a carbonyl or other reducible functional group. Reduction of the nitro group to an amine in situ allows for subsequent intramolecular condensation and cyclization to form the azepine ring. nih.govacs.org For instance, a one-pot Zn/HCl reductive cyclization of nitroacetals has been used to provide 3-benzazepines. acs.org
Lewis Acid-Mediated Cyclizations: Various Lewis acids can promote the intramolecular ring closure. For example, iron(III) salts have been shown to effectively mediate silyl (B83357) aza-Prins cyclizations to yield tetrahydroazepines. acs.org Similarly, aluminum chloride has been used to facilitate intramolecular cyclizations to form tetrahydro-1,4-benzodiazepines, a related heterocyclic system. rsc.org
Ring Expansion Methodologies
Ring expansion provides an alternative pathway to the seven-membered benzazepine core, starting from more readily available five- or six-membered ring precursors. This strategy avoids the potential entropic penalties associated with forming a seven-membered ring via direct cyclization. Although less common, methods involving the expansion of indane or tetralone derivatives have been explored. These transformations can be prompted by various reagents that induce skeletal rearrangement, such as diazomethane (B1218177) or via Beckmann rearrangement of oximes derived from corresponding tetralones. This approach has been noted as a viable, though less frequently employed, method for accessing the tetrahydrobenzazepine framework. nih.govacs.org
Transition Metal-Catalyzed Cyclizations (e.g., Mizoroki-Heck Coupling, Intramolecular Amination)
Palladium and other transition metals are powerful catalysts for constructing complex ring systems, and their use in synthesizing benzazepines is well-established. These methods offer high efficiency and functional group tolerance.
Mizoroki-Heck Coupling: The intramolecular Mizoroki-Heck reaction is a robust method for forming a C-C bond to construct the azepine ring. This reaction typically involves the palladium-catalyzed coupling of an aryl halide (e.g., bromide or iodide) with a tethered alkene. The reaction proceeds via oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the cyclized product. This strategy has been successfully applied to the synthesis of various benzazepine derivatives.
Intramolecular Amination: Palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination, are highly effective for the final ring-closing step. In this approach, an acyclic precursor containing an aniline (B41778) or protected amine and a tethered alkyl halide is cyclized. The palladium catalyst facilitates the intramolecular coupling between the nitrogen atom and the carbon bearing the halide, forming the N-C5 bond of the tetrahydro-1-benzazepine ring. Nickel-catalyzed tunable cyclizations have also been developed for the divergent synthesis of pharmacologically important 2-benzazepine frameworks. nih.gov
| Catalyst System | Precursor Type | Bond Formed | Key Advantage |
| Pd(OAc)₂ / Ligand | Aryl halide with tethered alkene | C-C (Heck) | High functional group tolerance |
| Pd₂(dba)₃ / Ligand | Aryl halide with tethered amine | C-N (Amination) | Direct formation of N-aryl bond |
| Ni(COD)₂ / Ligand | Amide with aryl halide | C-C / C-N | Ligand-controlled divergent synthesis |
Radical Cyclization Techniques
Radical cyclizations offer a complementary approach to ionic or organometallic methods for ring formation. These reactions proceed through radical intermediates and are often effective for constructing medium-sized rings. The key step is the generation of a radical which then adds to a tethered unsaturated group (e.g., an alkene or alkyne) to close the ring.
Recent progress has been made in developing cascade radical cyclizations to synthesize benzazepine derivatives. researchgate.netresearchgate.net These methods can be initiated in several ways:
Tin-Based Reagents: Classically, tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN) has been used. However, due to toxicity concerns, tin-free methods are now preferred.
Tin-Free Methods: Tris(trimethylsilyl)silane (TTMSS) is a less toxic alternative to tin hydrides and has been successfully used for the intramolecular cyclization of o-bromophenyl-substituted precursors. beilstein-journals.org
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful, mild method for generating radicals. rsc.orgdocumentsdelivered.com An appropriate photocatalyst, upon irradiation with visible light, can initiate a single-electron transfer process with a suitable precursor (e.g., an alkyl bromide) to generate the key radical intermediate, which then undergoes cyclization. rsc.org Atom Transfer Radical Cyclization (ATRC) is another important variant where a transition metal catalyst, such as a ruthenium complex, mediates the radical process. chemrxiv.org
One-Pot Multibond-Forming Processes
To enhance synthetic efficiency, one-pot tandem or cascade reactions that form multiple bonds in a single operation are highly desirable. These processes reduce the need for intermediate purification steps, saving time, and reducing waste. For the synthesis of tetrahydro-1-benzazepines, a one-pot, palladium-catalyzed sequence has been developed. researchgate.net This process can involve an initial ortho-alkylation of an iodoaniline derivative, followed by a vinylation (e.g., Heck coupling), and finally a spontaneous or catalyzed intramolecular aza-Michael addition to close the seven-membered ring. Such strategies allow for the rapid assembly of the complex benzazepine core from simple, readily available starting materials. researchgate.net
Stereoselective Synthesis of 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol
Introducing a stereocenter at the C-3 position requires precise control of chirality. Asymmetric synthesis of this compound can be achieved either by incorporating a chiral precursor or by using a chiral catalyst or auxiliary during the synthesis.
A highly effective modern approach is the iridium-catalyzed asymmetric hydrogenation of a cyclic ene-carbamate precursor. nih.govacs.org This method allows for the direct creation of the chiral center with high enantioselectivity. The synthesis begins with a 1,2,3,4-tetrahydro-1-benzazepine precursor containing a double bond between C-2 and C-3. Hydrogenation of this double bond using a chiral N,P-ligated iridium complex as the catalyst proceeds with excellent enantiocontrol, typically affording the desired product in high yield and with enantiomeric excesses (ee) ranging from 91% to 99%. acs.org The carbamate (B1207046) protecting group can then be removed to yield the final product or a close derivative.
| Substrate | Catalyst System | Product ee | Yield |
| 1-Aryl-substituted ene-carbamate | [Ir(COD)Cl]₂ / Chiral N,P-Ligand | 96-99% | >95% |
| 1-Alkyl-substituted ene-carbamate | [Ir(COD)Cl]₂ / Chiral N,P-Ligand | 91-99% | >92% |
Data adapted from research on asymmetric hydrogenation for chiral 3-benzazepine motifs. acs.org
Another established strategy involves the use of a chiral auxiliary . For example, condensation of a 2-(2-oxoalkyl)phenylacetic acid with a chiral amino alcohol like (R)-phenylglycinol can form a tricyclic intermediate where the chirality of the auxiliary directs the formation of a new stereocenter. acs.org Subsequent reduction and hydrogenolytic removal of the chiral auxiliary yields the enantiomerically pure 2-substituted tetrahydro-3-benzazepine. acs.org While this method is effective, it requires additional steps for the attachment and removal of the auxiliary.
These stereoselective strategies provide reliable access to enantiomerically enriched this compound, a valuable building block for the development of new chemical entities.
Chiral Pool Derived Syntheses
The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. A notable example involves the use of (R)-phenylglycinol as a chiral auxiliary to synthesize enantiopure 2-substituted tetrahydro-3-benzazepines. nih.gov
This strategy begins with the condensation of 2-(2-oxoalkyl)phenylacetic acids with (R)-phenylglycinol. This reaction forms diastereomeric 3-phenyl-2,3,11,11a-tetrahydro researchgate.netresearchgate.netoxazolo[2,3-b] researchgate.netbenzazepin-5(6H)-ones. The ratio of the diastereomers formed depends on the substituent; for instance, 11a-phenyl derivatives can yield a diastereomeric ratio as high as 91:9, while 11a-alkyl derivatives often result in a nearly 1:1 ratio. nih.gov The newly formed stereocenter at the 11a position can be confirmed using techniques like NOE experiments and X-ray crystal structure analysis.
The subsequent steps involve the reduction of the lactam functionality within the oxazolo[2,3-b] researchgate.netbenzazepin-5(6H)-ones. This is typically achieved using a reducing agent like lithium aluminum hydride (LiAlH₄) in the presence of aluminum chloride (AlCl₃), which proceeds with retention of configuration. The final step is the removal of the N-(2-hydroxy-1-phenylethyl) chiral auxiliary via hydrogenolysis, yielding the enantiomerically pure 2-substituted tetrahydro-3-benzazepine. nih.gov This multi-step process effectively transfers the chirality from the starting (R)-phenylglycinol to the final benzazepine product.
Asymmetric Catalysis (e.g., Asymmetric Hydrogenation)
Asymmetric catalysis, particularly asymmetric hydrogenation, stands out as a highly efficient method for establishing chirality due to its high reactivity, enantioselectivity, and atom economy. acs.org A highly effective approach for preparing chiral tetrahydro-3-benzazepine motifs involves the iridium-catalyzed asymmetric hydrogenation of precursor cyclic ene-carbamates. acs.orgnih.gov
This method employs a potent N,P-ligated iridium complex as the catalyst. A broad range of substrates, including those with 1-aryl and 1-alkyl substituents, can be converted to their corresponding hydrogenated products with outstanding enantioselectivity, often achieving enantiomeric excesses (ee) between 91% and 99%. acs.orgnih.gov The reaction also provides high isolated yields, typically in the range of 92–99%. acs.org The versatility of this method has been demonstrated through its successful application in the gram-scale synthesis of pharmaceutical agents like trepipam (B1219513) and fenoldopam. nih.gov
Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Ene-carbamates
Diastereoselective Control in Reaction Pathways
Achieving diastereoselective control is critical when multiple stereocenters are present in the target molecule. The Stevens rearrangement of isoquinolinium salts has been employed as a convenient method for the regio- and diastereoselective synthesis of 1,2-disubstituted 2,3,4,5-tetrahydro-1H-3-benzazepines. researchgate.netresearchgate.net This reaction pathway allows for the stereospecific formation of the benzazepine ring, yielding the major isomer with a trans configuration between the protons at the 1- and 2-positions. researchgate.net This methodology has proven useful for creating novel analogs of biologically active compounds like SCH 23390. researchgate.net
Functionalization and Derivatization at C-3 Hydroxyl Group and Other Positions
The biological activity of the 2,3,4,5-tetrahydro-1H-1-benzazepine scaffold can be significantly modulated by introducing various functional groups at different positions on the ring system.
Selective Hydroxylation and Related Transformations
Direct selective hydroxylation at the C-3 position of the tetrahydro-1-benzazepine ring is a challenging transformation. A more common and controllable approach involves a two-step sequence: the synthesis of the corresponding ketone followed by stereoselective reduction. This strategy is analogous to methods used for producing hydroxylated benzazepines at other positions, such as the synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones. researchgate.net
In such a strategy, a precursor like 2,3-dihydro-1H-1-benzazepine could be oxidized to the ketone, 2,3,4,5-tetrahydro-1H-1-benzazepin-3-one. This ketone then serves as a prochiral substrate for a stereoselective reduction. The use of various reducing agents and chiral catalysts can influence the stereochemical outcome, allowing for the selective formation of either the cis or trans diastereomer of the final this compound, depending on the desired configuration.
Introduction of Diverse Substituents for Structure-Activity Relationship Investigations
The systematic introduction of different substituents onto the benzazepine core is a cornerstone of medicinal chemistry, enabling detailed structure-activity relationship (SAR) studies. These studies help to identify the structural features responsible for a compound's pharmacological profile, including its potency, selectivity, and metabolic stability.
Derivatization of the 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold has been extensively explored to develop agents for various biological targets. For instance, modifications on the aromatic ring and the nitrogen atom have led to the discovery of potent and selective 5-HT₂C receptor agonists. nih.gov SAR studies have revealed that specific substitution patterns, such as the addition of chloro groups at the 6- and 7-positions, can enhance agonist activity. nih.gov Similarly, the synthesis of a wide range of analogs has been crucial in developing ligands for the GluN2B subunit of the N-methyl-d-aspartate (NMDA) receptor, a key target for neurological disorders. nih.gov
Table 2: Summary of Structure-Activity Relationship (SAR) Findings
Molecular Structure, Conformation, and Intermolecular Interactions
Spectroscopic and Crystallographic Analyses of 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol and Analogues
Crystallographic studies on analogues of this compound reveal key structural features. For instance, the absolute stereochemistry of the enantiomers of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine was unequivocally determined by single-crystal X-ray diffractometric analysis of a trimethylated precursor. nih.gov This analysis was crucial for assigning the R and S configurations to the stereoisomers and subsequently correlating them with their biological functions. nih.gov
In another detailed crystallographic study of (2R,4S)-2-(Pyridin-3-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-4-ol, an analogue where the hydroxyl group is at the C4 position, the compound was found to crystallize in the orthorhombic space group P2₁2₁2₁. researchgate.net The analysis showed that the seven-membered azepine ring adopts a chair-type conformation, with both the pyridyl and the hydroxyl substituents occupying equatorial positions. researchgate.net This spatial arrangement is critical for minimizing steric hindrance and defining the molecule's interaction profile.
Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, complement the crystallographic data. nih.govnih.gov For example, ¹H and ¹³C NMR spectral assignments, often determined by experiments such as COSY, HMQC, and HMBC, provide detailed information about the connectivity and chemical environment of atoms within the molecule in solution. researchgate.netrsc.org Variable temperature NMR studies are particularly useful for investigating the dynamic conformational behavior of the flexible seven-membered ring. researchgate.netrsc.org IR spectroscopy confirms the presence of key functional groups, such as the O-H stretch of the alcohol and the N-H stretch of the secondary amine, which are pivotal for forming intermolecular hydrogen bonds. nih.gov
Table 1: Selected Crystallographic Data for a 2,3,4,5-Tetrahydro-1H-1-benzazepin-4-ol Analogue
| Parameter | (2R,4S)-2-(Pyridin-3-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-4-ol researchgate.net |
| Formula | C₁₅H₁₆N₂O |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.9555 (2) |
| b (Å) | 10.0210 (3) |
| c (Å) | 16.0354 (5) |
| V (ų) | 1278.34 (6) |
| Z | 4 |
| Key Feature | Seven-membered ring in a chair conformation |
Conformational Dynamics and Flexibility of the Seven-Membered Azepine Ring
For heterocyclic analogues of benzocycloheptene, including benzazepines, the chair conformation is frequently observed as the most stable geometry in the solid state. researchgate.netresearchgate.net In the crystal structure of (2R,4S)-2-(Pyridin-3-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-4-ol, the seven-membered ring is locked into a chair-type conformation. researchgate.net Similarly, a methylated 2,3,4,5-tetrahydro-1H-2-benzazepine derivative was also found to adopt a chair conformation, a finding supported by both NMR coupling constant analysis and single-crystal X-ray data. nih.gov
In solution, the azepine ring exhibits dynamic behavior, primarily involving interconversion between two mirror-image (enantiomorphic) chair conformations. researchgate.netrsc.org Variable temperature ¹H NMR studies on N-substituted 2-benzazepines have shown that these compounds exist as a mixture of two rapidly equilibrating puckered conformations. researchgate.netrsc.orgresearchgate.net The energy barrier for this chair-to-chair interconversion in CD₂Cl₂ solution was determined to be approximately 11 kcal mol⁻¹. researchgate.netrsc.orgresearchgate.net This dynamic equilibrium is a key characteristic of the seven-membered ring's flexibility. The specific conformation adopted can be influenced by the nature and position of substituents on the ring.
Analysis of Hydrogen Bonding Networks and Crystal Packing Motifs
The presence of both a hydroxyl (-OH) group and a secondary amine (-NH) group in the this compound scaffold makes it an effective donor and acceptor of hydrogen bonds. These interactions are the primary drivers of molecular assembly in the solid state, leading to the formation of complex and diverse supramolecular architectures.
In the crystal structure of related benzazepin-4-ols, the structural assembly is characterized by (N,O)-H⋯(O,N) hydrogen bonds. nih.gov Analysis of the crystal packing of (2R,4S)-2-(Pyridin-3-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-4-ol reveals a three-dimensional framework built from a combination of different hydrogen bonds. researchgate.net These include a classical O—H⋯N hydrogen bond, where the hydroxyl group donates to the nitrogen of the pyridyl ring on an adjacent molecule. researchgate.net
In addition to these strong interactions, weaker, unconventional hydrogen bonds such as C—H⋯O and C—H⋯π(arene) contacts play a significant role in stabilizing the crystal lattice. researchgate.netnih.gov In the pyridyl-substituted analogue, two independent C—H⋯O hydrogen bonds and two C—H⋯π(arene) interactions are observed, the latter involving the fused aryl ring as the acceptor. researchgate.net This intricate network of interactions links the individual molecules into a robust three-dimensional structure. The diversity in packing motifs highlights how subtle changes in peripheral substituents can lead to significant variations in the crystalline structures of tetrahydro-1-benzazepines. nih.gov
Table 2: Common Hydrogen Bonding Interactions in Tetrahydro-1-benzazepine Analogues
| Interaction Type | Donor | Acceptor | Significance | Source(s) |
| O—H⋯N | Hydroxyl Group (-OH) | Pyridyl Nitrogen | Forms primary chains/sheets | researchgate.net |
| (N,O)—H⋯(O,N) | Amine (-NH), Hydroxyl (-OH) | Oxygen, Nitrogen | Primary structural assembly | nih.gov |
| C—H⋯O | Aliphatic/Aromatic C-H | Oxygen (hydroxyl or other) | Stabilizes 3D network | researchgate.netnih.govnih.gov |
| C—H⋯π(arene) | Aliphatic/Aromatic C-H | Benzene (B151609) Ring Face | Contributes to crystal packing | researchgate.netnih.gov |
Influence of Stereochemistry on Molecular Architecture and Biological Interactions
Stereochemistry is a critical determinant of the three-dimensional structure of this compound and its derivatives, which in turn profoundly affects their biological activity. nih.gov The presence of chiral centers, typically at positions C2 and C3 (or other substituted carbons), gives rise to different stereoisomers (enantiomers and diastereomers), each with a unique spatial arrangement of atoms.
The influence of stereochemistry on biological interactions is well-documented for this class of compounds. In a study of the enantiomers of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine, a potent dopamine (B1211576) receptor agonist, it was found that the dopaminergic activity resided almost exclusively in the (R)-isomer. nih.gov This stereospecificity suggests that the receptor's binding site is chiral and that only one enantiomer can achieve the optimal orientation for effective binding and activation. nih.gov It was proposed that the (R)-isomer interacts with dopamine receptors in a conformation where the key pharmacophoric elements—the catecholic hydroxyls and the basic nitrogen—are maximally separated, a spatial requirement dictated by its absolute stereochemistry. nih.gov This demonstrates that a precise three-dimensional structure is essential for specific biological recognition and function.
Structure Activity Relationship Sar Studies of 2,3,4,5 Tetrahydro 1h 1 Benzazepin 3 Ol Derivatives
Elucidation of Pharmacophoric Features within the 2,3,4,5-Tetrahydro-1H-1-benzazepine Scaffold
A pharmacophore model identifies the essential structural features of a molecule required for its biological activity. For the 2,3,4,5-tetrahydro-1H-1-benzazepine scaffold, key pharmacophoric features generally include a hydrogen bond acceptor, a hydrogen bond donor, and aromatic and hydrophobic regions. The spatial arrangement of these features is critical for effective interaction with biological targets.
The core pharmacophoric elements of the 2,3,4,5-tetrahydro-1H-1-benzazepine scaffold are:
Aromatic Ring: This feature often engages in π-π stacking or hydrophobic interactions with the target protein.
Azepine Nitrogen: This nitrogen atom can act as a hydrogen bond acceptor or, when protonated, as a hydrogen bond donor. Its basicity and accessibility are key determinants of its interaction potential.
3D-QSAR (Quantitative Structure-Activity Relationship) modeling and pharmacophore studies of related antagonists for receptors like the serotonin (B10506) 5-HT₂A receptor help to visualize and quantify the importance of these features. Such models can guide the design of new derivatives with enhanced activity by optimizing the spatial arrangement and electronic properties of these key interaction points.
Impact of Substituents on the Aromatic Ring and Azepine Nitrogen on Biological Activity
Modifications to the aromatic ring and the azepine nitrogen of the 2,3,4,5-tetrahydro-1H-1-benzazepine scaffold have a profound impact on the biological activity of its derivatives.
Aromatic Ring Substituents:
The nature, position, and size of substituents on the aromatic ring can significantly alter the electronic properties and steric profile of the molecule, thereby affecting its binding affinity and selectivity. For instance, in a series of 2,3,4,5-tetrahydro-1H-3-benzazepine analogues developed for imaging GluN2B subunit-containing N-Methyl-d-aspartate (NMDA) receptors, specific substitutions on the aromatic ring were found to be crucial for high affinity and selectivity.
| Substituent Position | Substituent Type | Effect on Biological Activity |
| C-7 and C-8 | Electron-withdrawing groups (e.g., -Cl, -CF₃) | Can enhance potency and selectivity for certain receptors by altering the electron density of the aromatic ring. |
| C-7 and C-8 | Electron-donating groups (e.g., -OCH₃, -OH) | May increase affinity for other targets by participating in hydrogen bonding or other polar interactions. |
| Various | Bulky groups | Can either enhance binding through increased hydrophobic interactions or decrease it due to steric hindrance, depending on the topology of the receptor's binding pocket. |
Azepine Nitrogen Substituents:
Substitution on the azepine nitrogen directly influences the basicity of the nitrogen atom and can introduce new interaction points. The size and nature of the substituent are critical. In studies of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines, various N-derivatives were synthesized to probe their pharmacological activity. It was found that the nature of the N-substituent was a key determinant of the observed biological effects.
| N-Substituent | General Effect on Activity |
| Small alkyl groups (e.g., -CH₃) | Often maintain or slightly modify the parent compound's activity. |
| Bulky or complex groups | Can introduce new interactions, potentially switching the activity profile (e.g., from agonist to antagonist) or altering receptor selectivity. |
| Groups capable of hydrogen bonding | May enhance binding affinity by forming additional hydrogen bonds with the receptor. |
Significance of the C-3 Hydroxyl Group in Receptor Binding and Selectivity
The hydroxyl group at the C-3 position of the 2,3,4,5-tetrahydro-1H-1-benzazepin-3-ol scaffold is a pivotal feature for receptor interaction and selectivity. This functional group can act as both a hydrogen bond donor and acceptor, allowing for specific and strong interactions with amino acid residues in the binding site of a target protein.
The importance of the C-3 hydroxyl group is highlighted by several factors:
Hydrogen Bonding: The ability of the -OH group to form hydrogen bonds is a primary contributor to the binding affinity of these molecules. The orientation of this group within the seven-membered ring influences its accessibility for such interactions.
Stereochemistry: The stereochemical configuration (R or S) at the C-3 position can dramatically affect biological activity. One enantiomer often exhibits significantly higher affinity and/or a different pharmacological profile than the other, underscoring the importance of a precise spatial orientation of the hydroxyl group for optimal receptor fit.
Selectivity: The presence and orientation of the C-3 hydroxyl group can be a key determinant of selectivity for different receptor subtypes. For example, it may form a crucial hydrogen bond with a specific residue present in one receptor subtype but not in another.
In related heterocyclic compounds, the introduction or removal of a hydroxyl group has been shown to drastically alter the pharmacological profile, further emphasizing the critical role of this functional group.
Rational Design and Synthesis of Analogues for Targeted SAR Profiling
The rational design and synthesis of analogues are central to systematic SAR studies. This process involves the targeted modification of the lead compound, this compound, to probe the influence of various structural features on its biological activity. Synthetic strategies are often developed to allow for the facile introduction of a diverse range of substituents at key positions.
Key Synthetic Approaches for Generating Analogues:
Modification of the Aromatic Ring: Standard aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can be employed on suitable precursors to introduce a variety of substituents onto the benzene (B151609) ring.
N-Alkylation/Acylation: The azepine nitrogen can be readily functionalized through reactions with various alkyl halides, acyl chlorides, or other electrophiles to introduce a wide array of substituents.
Stereoselective Synthesis: Asymmetric synthesis or chiral resolution techniques are employed to obtain enantiomerically pure C-3 hydroxyl analogues to evaluate the impact of stereochemistry on activity.
Ring Construction and Modification: More complex modifications may involve the total synthesis of the benzazepine ring system from appropriately substituted starting materials, allowing for greater structural diversity.
The synthesized analogues are then subjected to biological screening to determine their potency, selectivity, and other pharmacological properties. The data generated from these assays are used to build a comprehensive SAR profile, which in turn guides the design of next-generation compounds with improved therapeutic potential. For example, the synthesis of various substituted tetrahydro-1-benzazepines has been described for exploring their potential as antiparasitic agents, demonstrating the utility of synthetic chemistry in probing the SAR of this scaffold. nih.gov
Biological Target Identification and Mechanistic Elucidation Pre Clinical Investigations
Interactions with Neurotransmitter Receptor Systems
Pre-clinical research has extensively profiled the interactions of compounds based on the 2,3,4,5-tetrahydro-1H-benzazepine scaffold with various neurotransmitter systems. These investigations reveal a rich polypharmacology, with different derivatives demonstrating high affinity and selectivity for dopamine (B1211576), serotonin (B10506), NMDA, muscarinic, and vasopressin receptors. The specific pattern of receptor modulation is highly dependent on the substitution patterns on the benzazepine core structure.
The tetrahydro-1H-3-benzazepine scaffold has been a foundational structure for the development of potent and selective ligands for dopamine receptor subtypes, particularly D1 and D3.
Detailed research has identified (R)-(+)-7-Chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (SCH-23390) as a highly potent and selective antagonist of the D1-like receptor family. Binding assays have determined its high affinity, with Ki values in the nanomolar and sub-nanomolar range for D1 and D5 receptors. medchemexpress.comtocris.commedchemexpress.comselleckchem.com
Furthermore, modifications to the 2,3,4,5-tetrahydro-1H-3-benzazepine structure have yielded compounds with high affinity and selectivity for the D3 receptor. These antagonists are considered to have potential in the treatment of various neurological and psychiatric conditions. nih.govnih.gov For example, certain fused benzazepine derivatives have been identified as potent D3 receptor antagonists with Ki values in the low nanomolar range. researchgate.netresearchgate.net The development of D3 selective antagonists has been a significant challenge due to the high homology with the D2 receptor, making the benzazepine scaffold a valuable template in this pursuit. nih.gov
| Compound | Receptor Target | Binding Affinity (Ki) | Activity |
|---|---|---|---|
| SCH-23390 | D1 | 0.2 nM | Antagonist |
| SCH-23390 | D5 | 0.3 nM | Antagonist |
| Fused Benzazepine Analog | D3 | 11 nM | Antagonist |
The benzazepine core is also integral to ligands targeting serotonin (5-HT) receptors, most notably the 5-HT2C and 5-HT6 subtypes.
(1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin) is a well-characterized, high-affinity 5-HT2C receptor agonist. researchgate.net In vitro functional assays demonstrated that Lorcaserin acts as a full agonist at the human 5-HT2C receptor. researchgate.net It exhibits significant functional selectivity for the 5-HT2C receptor over the closely related 5-HT2A and 5-HT2B subtypes, a crucial feature that minimizes the risk of adverse effects associated with non-selective activation of these receptors. nih.gov Binding studies have quantified its affinity, showing a Ki of 15 nM for human 5-HT2C receptors. researchgate.net
Additionally, the benzazepine scaffold has been utilized as a starting point for developing selective 5-HT6 receptor antagonists. mdpi.comresearchgate.net These antagonists are being investigated for their potential to treat cognitive deficits in neurological disorders like Alzheimer's disease. nih.govpatsnap.comnih.gov The mechanism is believed to involve the modulation of multiple neurotransmitter systems, including acetylcholine (B1216132) and glutamate, secondary to 5-HT6 receptor blockade. patsnap.com
| Compound | Receptor Target | Binding Affinity (Ki) | Functional Selectivity (vs. 5-HT2A / 5-HT2B) | Activity |
|---|---|---|---|---|
| Lorcaserin | Human 5-HT2C | 15 nM | 18-fold / 104-fold | Full Agonist |
| SCH-23390 | Human 5-HT2C | 9.3 nM | N/A | Agonist |
Based on available pre-clinical literature, the 2,3,4,5-tetrahydro-1H-1-benzazepine scaffold has not been a primary focus of investigation for direct interactions with the Gamma-Aminobutyric Acid (GABA) receptor complex. Research into positive allosteric modulators of the GABA-A receptor has historically centered on other chemical classes, such as benzodiazepines and barbiturates, which bind to distinct allosteric sites on the receptor complex to enhance the effect of GABA. nih.govyoutube.comnih.govyoutube.com While the GABA-A receptor has multiple modulatory sites, current studies have not prominently featured ligands derived from the tetrahydro-benzazepine core. nih.govresearchgate.netnih.govresearchgate.net
Derivatives of the 3-benzazepine scaffold have been identified as potent negative allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor, showing selectivity for the GluN2B subunit. mdpi.comnih.gov These compounds act at the ifenprodil (B1662929) binding pocket, which is located at the interface of the GluN1 and GluN2B amino-terminal domains. nih.gov
The mechanism of action involves the stabilization of a non-conductive state of the receptor. nih.gov Binding of the 3-benzazepine derivative to the ifenprodil site is thought to restrict the conformational changes necessary for channel opening, thereby inhibiting ion flux. For example, the ifenprodil-derived 3-benzazepine WMS-1410 was shown to be a potent antagonist of NMDA receptors containing the GluN2B subunit, with an IC50 of 18.4 nM. mdpi.com This allosteric modulatory pathway provides a mechanism for selectively inhibiting a subpopulation of NMDA receptors, which is a promising therapeutic approach for various neurological disorders linked to NMDA receptor dysregulation. mdpi.comnih.gov
| Compound | Receptor Target | Inhibitory Concentration (IC50) | Binding Affinity (Ki) | Mechanism |
|---|---|---|---|---|
| WMS-1410 | GluN1/GluN2B | 18.4 nM | 84 nM | Negative Allosteric Modulator |
| Ifenprodil (Reference) | NR1A/NR2B | 0.34 µM (340 nM) | N/A | Negative Allosteric Modulator |
Research into structurally related compounds has identified selective antagonists for muscarinic acetylcholine (M) receptors. Specifically, a series of racemic 5-cycloalkyl-5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones were developed and screened for muscarinic receptor antagonism. researchgate.netrsc.org
These compounds demonstrated notable selectivity for the M3 receptor subtype over the M2 subtype. For M3 receptors isolated from guinea pig ileum, certain derivatives exhibited log(10)KB values as high as 7.2, which corresponds to a KB in the nanomolar range. researchgate.netrsc.org The selectivity for M3 over M2 receptors was found to be approximately 40-fold, highlighting the potential of the tetrahydro-benzazepine scaffold in designing subtype-selective muscarinic antagonists. researchgate.netrsc.org
| Compound Class | Receptor Target | Activity (log(10)KB) | Selectivity |
|---|---|---|---|
| 5-cycloalkyl-5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones | M3 (guinea pig ileum) | Up to 7.2 | ~40-fold over M2 |
A significant area of pre-clinical investigation has focused on 1-substituted 2,3,4,5-tetrahydro-1H-benzazepine derivatives as potent and selective nonpeptide antagonists of the vasopressin V2 receptor. nih.govnih.gov These agents, often referred to as "aquaretics," block the action of arginine vasopressin (AVP) at the V2 receptor in the renal collecting ducts, promoting free water excretion. nih.gov
Derivatives such as 1-[4-(benzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-benzazepines have been shown to possess high affinity for the V2 receptor. nih.gov Structure-activity relationship studies have demonstrated that specific substitutions on both the terminal benzoyl ring and the benzazepine nitrogen are crucial for high V2 receptor affinity and oral activity. nih.gov This class of compounds represents a significant development in targeting disorders characterized by excess water retention. nih.gov
Enzyme Inhibition and Activation Mechanisms
There is no specific information in the available search results detailing the enzyme inhibition or activation mechanisms of 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol.
Modulation of Ion Channels and Transporters
Specific data on the modulation of ion channels or transporters by this compound could not be identified in the provided search results. The tetrahydro-benzazepine nucleus is a component of molecules designed to interact with central nervous system receptors, which are often linked to ion channel function, but direct studies on ion channel or transporter modulation by this specific compound are not publicly documented.
Computational Chemistry and Cheminformatics in 2,3,4,5 Tetrahydro 1h 1 Benzazepin 3 Ol Research
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. This method is crucial for understanding the structural basis of activity for derivatives of 2,3,4,5-tetrahydro-1H-1-benzazepin-3-ol and for identifying key molecular interactions that govern binding affinity.
Research on structurally related compounds, such as tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives, has demonstrated the utility of molecular docking in identifying potential therapeutic targets. nih.gov For instance, docking studies of these analogs against Poly (ADP-ribose) polymerase-1 (PARP-1), a key target in cancer therapy, have shown that the benzazepine core can effectively occupy the enzyme's active pocket. nih.gov These studies provide a rational basis for the observed inhibitory activity and guide further structural modifications. nih.gov
The interaction profile typically involves a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking. The hydroxyl group at the 3-position of the benzazepine ring, a key feature of the parent compound, is often predicted to act as a crucial hydrogen bond donor or acceptor, anchoring the ligand within the binding site. Analysis of docked poses helps elucidate the specific amino acid residues that form these critical interactions, providing a roadmap for designing analogs with improved binding affinity and selectivity. nih.govnih.gov The combination of docking with other computational methods allows for the screening of large virtual libraries of compounds, prioritizing those with the highest predicted affinity for synthesis and biological testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the biological activity of a series of compounds with their physicochemical properties or structural features (descriptors). These models are powerful predictive tools in medicinal chemistry.
For the benzazepine class of compounds, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. nih.gov In a study involving 110 fused benzazepine derivatives as dopamine (B1211576) D3 receptor antagonists, CoMFA and CoMSIA models were developed to understand the structural requirements for their antagonist activity. nih.gov
These models generate contour maps that visualize the regions around the molecular scaffold where certain properties are predicted to influence biological activity:
Steric Fields: Indicate where bulky groups increase or decrease activity.
Electrostatic Fields: Highlight areas where positive or negative charges are favorable for activity.
Hydrophobic and H-bond Donor/Acceptor Fields (in CoMSIA): Provide further detail on the types of interactions that are beneficial.
The results from such studies on benzazepine analogs indicate that electrostatic features often play a major role in their antagonist activities. nih.gov A statistically significant QSAR model, typically defined by a high cross-validated correlation coefficient (q² > 0.5) and a high non-cross-validated correlation coefficient (r² > 0.6), can reliably predict the activity of newly designed compounds, thus prioritizing synthetic efforts. nih.govmdpi.com
Molecular Dynamics Simulations for Conformational Exploration and Binding Kinetics
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. researchgate.netnih.gov This technique is essential for exploring the conformational landscape of the this compound scaffold and for assessing the stability of its binding to a target protein.
In research on related benzazepine derivatives, MD simulations have been employed to validate docking results. For example, after docking a tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivative into the PARP-1 active site, MD simulations confirmed that the compound binds stably within the pocket. nih.gov Key metrics analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand backbone from their initial positions, indicating the stability of the complex. A low and stable RMSD value suggests a stable binding mode. nih.gov
Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different regions of the protein, highlighting which residues are most affected by ligand binding.
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds over time, confirming the persistence of key interactions identified in docking. nih.gov
These simulations provide critical insights into the dynamic behavior of the ligand-receptor complex, helping to refine binding hypotheses and understand the kinetic aspects of the interaction. mdpi.comugent.be
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical (QC) calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. epstem.net For the this compound scaffold, these methods can predict a range of fundamental properties that govern its reactivity and interactions.
Studies on analogous heterocyclic systems, like tetrahydro-1,5-benzodiazepinones, have utilized QC methods such as B3LYP to estimate molecular parameters and predict chemical reactivity. mdpi.org Key properties calculated include:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting reactivity. The energy gap between them indicates the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with biological targets.
Atomic Charges: Calculating the partial charge on each atom helps to understand intramolecular charge distribution and potential sites for electrostatic interactions.
Reaction Energetics: QC methods can calculate the energies of intermediates and transition states, allowing for the prediction of the most likely pathways for chemical reactions, such as electrophilic aromatic substitution on the benzene (B151609) ring. mdpi.org
These calculations provide a detailed electronic-level understanding that complements the force-field-based methods of docking and MD simulations.
In Silico Prediction of Pre-clinical Pharmacokinetic Parameters
Before a compound can become a drug, it must possess suitable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Predicting these properties using computational models early in the discovery process is crucial to avoid costly late-stage failures.
For derivatives of the benzazepine scaffold, various in silico tools and QSAR-based models are used to predict key preclinical parameters. nih.govjaptronline.com ADMET predictions for a series of tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives, for example, indicated that lead compounds possessed drug-like properties. nih.gov
Commonly predicted parameters include:
Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption are predicted to assess oral bioavailability. frontiersin.org
Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB) help to understand where the compound will go in the body. nih.gov
Metabolism: Identifying potential sites of metabolism by cytochrome P450 enzymes is critical for predicting a compound's half-life.
Toxicity: Computational models can flag potential toxic liabilities by identifying structural alerts for mutagenicity or carcinogenicity. frontiersin.org
These predictions are often based on established rules, such as Lipinski's Rule of Five, and more complex models built from large datasets of experimental results. nih.gov This early-stage computational screening allows researchers to prioritize compounds with favorable pharmacokinetic profiles for further development.
Compound Index
Metabolic Pathways and Biotransformation Studies Pre Clinical Context
Identification and Characterization of Metabolites in In Vitro Systems (e.g., Liver Microsomes, Hepatocytes)
In vitro systems such as liver microsomes and hepatocytes are standard models for predicting the metabolic pathways of xenobiotics in a preclinical setting. For the broader class of benzodiazepines, which share structural similarities with benzazepines, the primary metabolic transformations observed in these systems are oxidation and conjugation.
Commonly identified metabolites for benzodiazepine-like structures in in vitro assays include products of N-dealkylation, aliphatic hydroxylation, and subsequent glucuronide conjugation. clinpgx.org For 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol, the presence of a hydroxyl group at the 3-position makes it a prime candidate for direct conjugation, specifically glucuronidation. This process increases the water solubility of the compound, facilitating its excretion. scirp.org
Furthermore, the tetrahydrobenzazepine ring itself may be susceptible to oxidative metabolism. Potential sites of oxidation include the aromatic ring and the saturated heterocyclic ring. The resulting hydroxylated metabolites can also undergo further conjugation. Studies on related benzazepines have shown that metabolites can be formed through N-demethylation, hydroxylation of various ring moieties, and elimination of substituent groups followed by glucuronidation. nih.gov
Table 1: Potential Metabolites of this compound in In Vitro Systems
| Metabolic Reaction | Potential Metabolite | Analytical Approach |
| Phase II Conjugation | This compound-O-glucuronide | HPLC, Mass Spectrometry, NMR Spectroscopy |
| Phase I Oxidation | Hydroxylated derivatives of the benzazepine ring | Mass Spectrometry |
| Phase I Oxidation | Dehydrogenated derivatives | Mass Spectrometry |
This table is predictive and based on the metabolism of structurally related compounds.
Elucidation of Enzyme Systems Responsible for Biotransformation of Benzazepines
The biotransformation of benzazepines is predominantly mediated by two major enzyme systems: the Cytochrome P450 (CYP) superfamily for Phase I oxidative reactions and the UDP-glucuronosyltransferases (UGTs) for Phase II conjugation reactions.
For benzodiazepines, CYP3A4 and CYP2C19 are the primary enzymes involved in hydroxylation and N-dealkylation. clinpgx.orgnih.gov Given the structural similarities, it is plausible that these CYP isoforms are also involved in the oxidative metabolism of this compound. Genetic polymorphisms in these enzymes, particularly CYP2C19, can lead to significant inter-individual variability in the metabolism and clearance of these compounds. nih.gov
Phase II glucuronidation is catalyzed by UGTs. nih.gov The hydroxyl group of this compound is a likely site for glucuronidation, a reaction catalyzed by various UGT isoforms, such as UGT1A4, UGT2B7, UGT1A9, and UGT2B15, which are known to conjugate hydroxylated benzodiazepines. clinpgx.orgnih.gov This conjugation step is a major pathway for the detoxification and elimination of these compounds. scirp.org
Table 2: Key Enzyme Systems in the Biotransformation of Benzazepine Scaffolds
| Enzyme Family | Specific Enzymes | Metabolic Reaction |
| Cytochrome P450 (CYP) | CYP3A4, CYP3A5, CYP2C19 | Oxidation (e.g., hydroxylation, N-dealkylation) |
| UDP-glucuronosyltransferases (UGT) | UGT1A4, UGT2B7, UGT1A9, UGT2B15 | Glucuronidation of hydroxyl groups |
Pre-clinical Animal Pharmacokinetics and Excretion Profiling
Preclinical pharmacokinetic studies in animal models, such as rats, are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity. For a series of 6-chloro-2,3,4,5-tetrahydro-3-substituted-1H-3-benzazepines studied in rats, pharmacokinetic parameters were determined following intravenous administration. nih.gov
While specific data for this compound is not available, studies on analogous structures provide insights. For instance, in a study of a substituted 1H-3-benzazepine in rats, the major plasma metabolite was a glucuronide conjugate. nih.gov The primary routes of excretion for metabolites of benzodiazepines and related compounds are through urine and feces. clinpgx.orgnih.gov The metabolites are mainly excreted by the kidney. clinpgx.org In rats, some substituted benzazepines have shown that metabolites are found in both urine and feces, with different metabolite profiles in each. nih.gov
Influence of Structural Modifications on Metabolic Stability and Pathway Diversion
Structural modifications can significantly impact the metabolic stability and pharmacokinetic properties of benzazepine derivatives. nih.gov The introduction or modification of functional groups can alter the susceptibility of the molecule to metabolic enzymes and divert its biotransformation to alternative pathways.
For example, the lipophilicity and basicity of substituted benzazepines have been shown to correlate with their pharmacokinetic parameters. nih.gov In a series of 6-chloro-2,3,4,5-tetrahydro-3-substituted-1H-3-benzazepines, statistically significant linear relationships were found between the acid dissociation constant (pKa) and the volume of distribution and elimination half-life. nih.gov Lipophilicity was correlated with the fraction of unbound drug in plasma and tissues. nih.gov
The presence of an unsubstituted benzene (B151609) ring can be a liability for metabolic oxidation. pressbooks.pub Strategies to improve metabolic stability often involve the introduction of electron-withdrawing groups to deactivate the aromatic ring. pressbooks.pub Furthermore, blocking potential sites of metabolism, for instance, by introducing fluorine or other groups, can enhance metabolic stability. pressbooks.pub For this compound, the hydroxyl group at the 3-position likely directs metabolism towards glucuronidation, which could be a rapid clearance pathway. Modifications at this position or on the benzazepine core could alter its metabolic fate.
Knowledge of the sites of metabolism is crucial for designing lead compounds with improved metabolic stability, which can lead to a reduced drug dose and administration frequency. researchgate.net
Emerging Research Avenues and Future Directions for 2,3,4,5 Tetrahydro 1h 1 Benzazepin 3 Ol
Development of Novel Analogues with Improved Target Selectivity and Potency
A primary focus of current research is the rational design and synthesis of novel analogues of 2,3,4,5-tetrahydro-1H-1-benzazepin-3-ol to achieve higher potency and greater selectivity for specific biological targets. The inherent structural flexibility of the benzazepine ring system allows for systematic modification to fine-tune its pharmacological profile.
Researchers have successfully identified potent and selective ligands for various receptors by modifying related tetrahydro-benzazepine scaffolds. For instance, a series of 2,3,4,5-tetrahydro-1H-3-benzazepines has been developed to show high affinity for the dopamine (B1211576) D3 receptor with significant selectivity over the D2 receptor. nih.gov In one study, the 3-acetamido-2-fluorocinnamide derivative demonstrated a high D3 receptor affinity (pKi of 8.4) and a 130-fold selectivity over the D2 receptor. nih.gov
Similarly, structure-affinity relationship (SAR) studies on 2,3,4,5-tetrahydro-1H-3-benzazepine analogues have led to the discovery of agents for imaging GluN2B subunit-containing N-methyl-d-aspartate (NMDA) receptors, which are crucial therapeutic targets in several neurological disorders. nih.gov These efforts highlight a common strategy: modifying substituents on both the aromatic ring and the azepine core to optimize interactions with the target protein's binding site. The goal is to enhance on-target activity while minimizing off-target effects, thereby improving the therapeutic index.
| Scaffold/Analogue | Target | Key Findings |
| 3-acetamido-2-fluorocinnamide derivative of 2,3,4,5-tetrahydro-1H-3-benzazepine | Dopamine D3 Receptor | High affinity (pKi 8.4) with 130-fold selectivity over D2 receptors. nih.gov |
| Radiofluorinated 2,3,4,5-tetrahydro-1H-3-benzazepine congener ([18F]PF-NB1) | GluN2B subunit of NMDA Receptor | High specificity and selectivity over σ1 and σ2 receptors, making it a promising PET tracer. nih.gov |
| 5-cycloalkyl-5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones | Muscarinic M3 Receptors | Demonstrated selective antagonism with log(10)KB values up to 7.2 and ~40-fold selectivity over M2 receptors. researchgate.net |
Exploration of Multitargeting Strategies Utilizing the Benzazepine Scaffold
The concept of "one molecule, multiple targets" is gaining traction as a strategy to address complex multifactorial diseases. The benzazepine scaffold is particularly well-suited for the development of multi-target ligands due to its ability to be functionalized at multiple positions, allowing for the incorporation of pharmacophores for different biological targets. researchgate.netresearchgate.net
This approach has been demonstrated in the development of fused opioid agonist-neurokinin 1 antagonist peptidomimetics, which aim to provide relief from both acute and neuropathic pain through a dual mechanism of action. scilit.com By designing molecules that can modulate distinct pathways simultaneously, researchers hope to achieve synergistic therapeutic effects and overcome resistance mechanisms that can emerge with single-target agents. The versatility of the this compound core makes it an attractive starting point for designing such dual-action or multi-target compounds for diseases involving complex pathologies, such as neurodegenerative disorders or cancer.
Application as Chemical Biology Probes for Deeper Mechanistic Understanding
Beyond direct therapeutic applications, analogues of this compound are being developed as chemical biology probes to investigate biological pathways and validate new drug targets. These probes are specialized molecules designed to interact with a specific target in a complex biological system, allowing researchers to study its function and role in disease.
A notable example is the creation of a radiofluorinated 2,3,4,5-tetrahydro-1H-3-benzazepine analogue for use as a positron emission tomography (PET) tracer. nih.gov This probe, [18F]PF-NB1, enables non-invasive imaging of GluN2B-containing NMDA receptors in the brain, providing valuable insights into their distribution and occupancy in vivo. nih.gov Such tools are invaluable for understanding the molecular mechanisms underlying neurological disorders and for confirming target engagement in preclinical drug development. Future work in this area could involve developing fluorescently labeled, biotinylated, or photoaffinity-labeled derivatives of this compound to facilitate target identification, imaging, and mechanistic studies.
Integration of Advanced In Vitro and In Vivo Pre-clinical Models for Efficacy Studies
To better predict the clinical success of novel benzazepine derivatives, researchers are moving beyond traditional preclinical models. The limitations of conventional 2D cell cultures and the poor translation from animal models to human outcomes have spurred the adoption of more physiologically relevant systems. nih.govresearchgate.net
Advanced in vitro models such as 3D cell cultures, spheroids, organoids, and organ-on-a-chip (OOC) or microphysiological systems (MPSs) are being employed. nih.govmdpi.com These models more accurately replicate the complex microenvironment, cell-cell interactions, and functionality of human tissues and organs. mdpi.comtechnologynetworks.com For instance, intestinal or cardiac organoids can provide more reliable data on the efficacy and potential toxicity of a new compound. researchgate.net Integrating these advanced human-relevant models early in the drug discovery pipeline can provide more predictive data on a compound's performance, helping to de-risk clinical trials and accelerate the translation of promising this compound analogues into the clinic. nih.govtechnologynetworks.com
Addressing Remaining Synthetic Challenges for Stereocomplex and Highly Functionalized Benzazepine Derivatives
While numerous methods exist for synthesizing the benzazepine core, significant challenges remain, particularly in the creation of stereocomplex and highly functionalized derivatives in an efficient and controlled manner. The seven-membered azepine ring can be difficult to construct, and controlling the stereochemistry at multiple centers is a common hurdle.
Modern synthetic chemistry has provided several innovative solutions. Researchers have developed multi-step sequences as well as efficient one-pot, multi-component reactions to build the tetrahydro-benzazepine framework. nih.govresearchgate.net Strategies employed include:
Ring-Closing Metathesis (RCM): This powerful reaction has been used to form the seven-membered ring of 2,3-dihydro-[1H]-2-benzazepines, which can then be further modified. researchgate.netnih.gov
Transition Metal Catalysis: Rhodium- and palladium-catalyzed reactions, such as hydroaminomethylation and intramolecular N-arylation, have enabled novel and efficient routes to the benzazepine core. nih.govresearchgate.net
Classical Cyclization Methods: Approaches like Friedel-Crafts alkylation continue to be utilized for forming key carbon-carbon bonds in the synthesis of the ring system. researchgate.net
Future work will likely focus on developing novel catalytic asymmetric methods to control stereochemistry, enabling the synthesis of specific enantiomers or diastereomers. Overcoming these synthetic barriers is crucial for exploring the full chemical space around the this compound scaffold and for producing complex analogues required for advanced biological studies.
| Synthetic Method | Description | Application Example |
| Ring-Closing Metathesis | Formation of the 7-membered ring from a dienyl precursor. | Synthesis of 2,3-dihydro-[1H]-2-benzazepines as precursors to 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones. researchgate.netnih.gov |
| Rhodium-Catalyzed Hydroaminomethylation | A one-pot, three-component synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepines. nih.gov | Efficient synthesis that tolerates diverse anilines without requiring phosphine (B1218219) ligands. nih.gov |
| Palladium-Catalyzed Sequential Reactions | A one-pot sequence involving ortho alkylation, alkenylation, and intramolecular aza-Michael reaction. researchgate.net | Synthesis of 1-substituted 2,3,4,5-tetrahydro-1H-2-benzazepines. researchgate.net |
| Friedel–Crafts Alkylation | Used to form C-C bonds to attach the azepinone ring to the benzene (B151609) ring. researchgate.net | Formation of the benzylamine (B48309) bond at position 1 of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one. researchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol with high enantiomeric purity?
- Methodology :
- Multistep Cyclization : Begin with a benzazepine core and introduce substituents via controlled cyclization reactions. Evidence from related benzazepines (e.g., (5R)-SCH-23982) highlights the use of chiral resolution techniques, such as asymmetric hydrogenation or enzymatic catalysis, to achieve enantiomeric purity .
- Chiral Auxiliaries : Use (R)- or (S)-configured intermediates to guide stereoselectivity during ring closure. For example, the (5R)-enantiomer of SCH-23982 was synthesized using chiral starting materials to preserve configuration .
Q. How can NMR and mass spectrometry be optimized to characterize this compound?
- Protocol :
- NMR : Utilize H and C NMR to identify key protons (e.g., hydroxyl at position 7 in analogs like SCH-23982) and confirm ring saturation. Coupling constants can distinguish axial/equatorial substituents in the benzazepine scaffold .
- Mass Spectrometry : High-resolution MS (HRMS) is critical for verifying molecular weight (e.g., CHNO, MW 253.34 for (5R)-SCH-23982) and detecting fragmentation patterns indicative of substituent loss .
Q. What solvents and conditions are suitable for solubility and stability testing of this compound?
- Guidelines :
- Solubility : Polar solvents like ethanol or methanol are preferred due to the hydroxyl group and aromatic ring. Aqueous solubility is limited, requiring buffered solutions (pH 7.4) for biological assays .
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor for oxidation of the hydroxyl group or ring dehydrogenation using HPLC .
Advanced Research Questions
Q. How do substituents (e.g., methyl, phenyl) on the benzazepine scaffold influence biological activity?
- Structure-Activity Relationship (SAR) Analysis :
- Methyl Groups : The 3-methyl substituent in (5R)-SCH-23982 enhances dopamine D1 receptor affinity by stabilizing hydrophobic interactions. Compare binding assays of analogs with/without methyl groups .
- Phenyl Groups : Substituents at position 5 (e.g., 5-phenyl in SCH-23982) modulate selectivity for serotonin or dopamine receptors. Use radioligand displacement assays to quantify receptor affinity changes .
Q. What HPLC methods are validated for impurity profiling of this compound?
- Analytical Workflow :
- Column : C18 reverse-phase column with a gradient elution (water/acetonitrile + 0.1% TFA).
- Detection : UV at 254 nm for hydroxylated analogs. Relative retention times for impurities (e.g., 0.5–2.1) should align with pharmacopeial standards, with ≤0.5% for individual impurities and ≤2.0% total .
Q. How can computational modeling predict the binding affinity of enantiomers to neurological targets?
- In Silico Strategy :
- Docking Studies : Use the InChIKey (e.g., DNNMNDDMPUSDQC-QGZVFWFLSA-N for (5R)-SCH-23982) to generate 3D conformers. Dock into dopamine D1 receptor crystal structures (PDB: 7JVR) to compare binding poses of (R)- vs. (S)-enantiomers .
- MD Simulations : Run 100-ns molecular dynamics simulations to assess stability of ligand-receptor complexes. Calculate binding free energies (ΔG) using MM/GBSA .
Q. What are the challenges in resolving enantiomeric mixtures of this benzazepine derivative?
- Technical Considerations :
- Chiral Chromatography : Use amylose- or cellulose-based chiral columns (e.g., Chiralpak IA) with heptane/ethanol mobile phases. Optimize flow rate to separate (R)- and (S)-enantiomers, as seen in SCH-23982 resolution .
- Circular Dichroism (CD) : Validate enantiomeric purity by measuring Cotton effects at 220–250 nm, correlating with reported CD spectra of (5R)-configured analogs .
Data Contradictions and Validation
- Synthetic Yields : reports low yields in cyclization steps for related benzazepines, while cites improved yields using N-alkylation. Reconcile by testing both methods with in situ IR monitoring to optimize reaction progress.
- Toxicity Data : Limited safety profiles in contrast with pharmacopeial impurity limits in . Cross-validate using Ames tests and hepatocyte viability assays for novel derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
